molecular formula C12H16BrNO B1411943 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine CAS No. 1289131-64-1

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine

Cat. No.: B1411943
CAS No.: 1289131-64-1
M. Wt: 270.17 g/mol
InChI Key: ODKVPQCDUGJJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is an organic compound characterized by a bromine atom at the 5-position, a cyclohexyloxy group at the 2-position, and a methyl group at the 4-position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine typically involves the following steps:

    Cyclohexyloxy Substitution: The cyclohexyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting 2-hydroxy-4-methylpyridine with cyclohexyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) are employed under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-(cyclohexyloxy)-4-carboxypyridine.

    Reduction: Formation of 2-(cyclohexyloxy)-4-methylpyridine.

    Substitution: Formation of 5-azido-2-(cyclohexyloxy)-4-methylpyridine or 5-thio-2-(cyclohexyloxy)-4-methylpyridine.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atom and cyclohexyloxy group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(methoxy)-4-methylpyridine: Similar structure but with a methoxy group instead of a cyclohexyloxy group.

    5-Bromo-2-(ethoxy)-4-methylpyridine: Contains an ethoxy group in place of the cyclohexyloxy group.

    5-Bromo-2-(cyclohexyloxy)-3-methylpyridine: The methyl group is positioned differently on the pyridine ring.

Uniqueness

5-Bromo-2-(cyclohexyloxy)-4-methylpyridine is unique due to the presence of the cyclohexyloxy group, which can significantly impact its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-2-cyclohexyloxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKVPQCDUGJJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(cyclohexyloxy)-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.